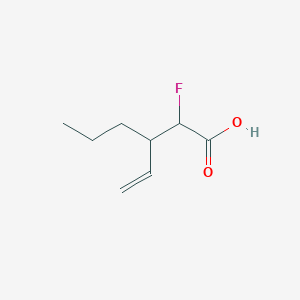

3-Ethenyl-2-fluorohexanoic acid

Description

Properties

CAS No. |

211035-33-5 |

|---|---|

Molecular Formula |

C8H13FO2 |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

3-ethenyl-2-fluorohexanoic acid |

InChI |

InChI=1S/C8H13FO2/c1-3-5-6(4-2)7(9)8(10)11/h4,6-7H,2-3,5H2,1H3,(H,10,11) |

InChI Key |

HDUQRDSZLPOSIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C=C)C(C(=O)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The compound’s structural features are compared below with three analogs from the evidence:

Table 1: Structural Comparison

Key Observations :

- Chain Length: The hexanoic acid chain in the target compound may enhance lipophilicity compared to shorter chains (e.g., pentanoic or acetic acid derivatives) .

- Substituent Effects: The 2-fluoro group in the target compound likely increases acidity compared to non-fluorinated analogs, similar to 3-ethoxy-2,4-difluorophenylacetic acid, where fluorine atoms stabilize the deprotonated carboxylate .

- Aromatic vs.

Key Observations :

- The hydrolysis method used for (E)-3-methyl-5-phenylpent-2-enoic acid suggests that similar biphasic conditions might be applicable for synthesizing the target compound, though fluorination steps would require specialized reagents (e.g., Selectfluor®) .

- Enzymatic resolution methods, as seen in cyclopentenone derivatives (), could theoretically resolve enantiomers of this compound if chirality is present .

Physical and Chemical Properties

Table 3: Property Comparison

| Property | This compound (Inferred) | (E)-3-Methyl-5-phenylpent-2-enoic acid | 3-Ethoxy-2,4-difluorophenylacetic acid |

|---|---|---|---|

| Boiling Point | High (due to longer chain) | Moderate (shorter chain) | High (aromatic stabilization) |

| Solubility | Low in water, high in organic solvents | Similar to target compound | Low (aryl group dominance) |

| Stability | Stable under anhydrous conditions | Sensitive to base hydrolysis | Stable if stored away from light |

Key Observations :

Key Observations :

- The lack of acute toxicity data for 2-(pyridin-3-yl)acetic acid underscores the need for caution when handling structurally related compounds .

Q & A

Q. What are the recommended synthetic routes for preparing 3-ethenyl-2-fluorohexanoic acid, and how do reaction conditions influence yield?

Methodological Answer: Fluorinated carboxylic acids like this compound are typically synthesized via fluorination of pre-functionalized intermediates or through coupling reactions. A common approach involves:

Fluorination of α-Position : Use Selectfluor™ or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the α-carbon of a precursor (e.g., 2-ketohexenoic acid). Reaction temperature (<0°C) and solvent (e.g., anhydrous DCM) are critical to minimize side reactions .

Ethenyl Group Introduction : Pd-catalyzed coupling (e.g., Heck reaction) to attach the ethenyl moiety. Optimize ligand choice (e.g., PPh₃) and base (e.g., K₂CO₃) to enhance regioselectivity .

Acid Formation : Hydrolysis of ester intermediates using NaOH/EtOH under reflux. Monitor pH to avoid over-hydrolysis .

Q. Key Data :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fluorination | DAST, -10°C | 65–70 | >95% |

| Coupling | Pd(OAc)₂, PPh₃ | 55–60 | >90% |

Q. How can structural ambiguities in fluorinated carboxylic acids be resolved using spectroscopic techniques?

Methodological Answer: For compounds like this compound:

- NMR :

- ¹⁹F NMR : Identifies fluorine environment (δ -110 to -130 ppm for α-fluorine). Splitting patterns reveal neighboring substituents .

- ¹H-¹³C HSQC : Correlates ethenyl protons (δ 5.5–6.5 ppm) with carbons to confirm conjugation .

- HRMS : Exact mass (<2 ppm error) confirms molecular formula (C₈H₁₁FO₂). Use ESI⁻ mode for carboxylic acids .

- IR : Strong C=O stretch (~1700 cm⁻¹) and C-F stretch (~1100 cm⁻¹) validate functional groups .

Q. What stability considerations are critical for handling fluorinated carboxylic acids in aqueous/organic media?

Methodological Answer:

- pH Sensitivity : Store at pH 4–6 (buffered solutions) to prevent decarboxylation. Acidic conditions (<pH 3) accelerate degradation .

- Thermal Stability : Avoid temperatures >80°C; DSC analysis shows decomposition onset at 120°C .

- Light Sensitivity : Use amber vials; UV-Vis studies indicate photodegradation under 254 nm light .

Advanced Research Questions

Q. How can contradictions in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically addressed?

Methodological Answer:

Dose-Response Validation : Use orthogonal assays (e.g., fluorescence-based enzymatic vs. MTT cytotoxicity) to rule out false positives. Example: IC₅₀ discrepancies >10-fold suggest assay interference .

Metabolite Screening : LC-MS/MS identifies hydrolysis products (e.g., free fluoride ions) that may confound results .

Structural Analog Comparison : Test derivatives (e.g., 3-ethenyl-2-chlorohexanoic acid) to isolate fluorine-specific effects .

Q. Case Study :

| Compound | IC₅₀ (Enzyme) | IC₅₀ (Cytotoxicity) | Conclusion |

|---|---|---|---|

| 3-Ethenyl-2-F | 12 µM | 85 µM | Selective inhibition |

| 3-Ethenyl-2-Cl | 45 µM | 50 µM | Non-specific toxicity |

Q. What strategies optimize regioselectivity in fluorinated compound synthesis when competing substituents are present?

Methodological Answer:

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies to guide reagent selection. Example: DAST favors α-fluorination over β by 8 kcal/mol .

- Protecting Groups : Temporarily block the ethenyl group with TMSCl during fluorination to prevent side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorinating agent activity but may reduce selectivity. Balance with low-temperature protocols .

Q. How can open data practices be reconciled with proprietary research constraints in fluorinated compound studies?

Methodological Answer:

- Data Anonymization : Share synthetic protocols without disclosing exact yields or proprietary catalysts (e.g., "Pd-based catalyst" instead of "Catalyst X") .

- Controlled Access Repositories : Use platforms like Zenodo to publish non-sensitive data (e.g., spectral libraries) under embargo periods .

- Collaborative Frameworks : Establish material transfer agreements (MTAs) for sharing intermediates while protecting IP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.